N,N'-bis(3-cyanophenyl)butanediamide
Description
N,N'-bis(3-cyanophenyl)butanediamide is a bis-aryl alkanediamide derivative characterized by two 3-cyanophenyl groups attached to the nitrogen atoms of a butanediamide backbone. The 3-cyano substituent likely impacts electronic properties, solubility, and biological activity compared to other derivatives with halogens, alkoxy, or alkyl groups .
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N,N//'-bis(3-cyanophenyl)butanediamide |
InChI |
InChI=1S/C18H14N4O2/c19-11-13-3-1-5-15(9-13)21-17(23)7-8-18(24)22-16-6-2-4-14(10-16)12-20/h1-6,9-10H,7-8H2,(H,21,23)(H,22,24) |
InChI Key |
QIBSBSWIECZUNA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)C#N)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of N,N'-diarylbutanediamides are highly dependent on the substituents attached to the phenyl rings. Below is a comparative table of key analogs:
Solubility and Physicochemical Properties
- Hydrophobic Substituents : Chloro (Cl), phenylpropyl, and ethyl groups reduce aqueous solubility, limiting bioavailability .
- Polar Substituents: Methoxy (OCH₃) and cyano (CN) groups improve solubility relative to nonpolar analogs. However, the 3-cyano group’s meta position may hinder hydrogen bonding, resulting in lower solubility compared to para-substituted derivatives .
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